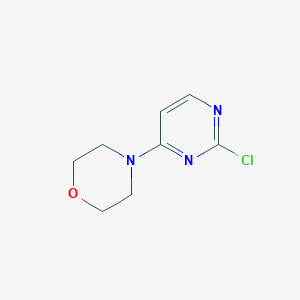
2-(3,5-二甲基-1H-吡唑-1-基)乙酰肼
描述
“2-(3,5-Dimethyl-1H-pyrazol-1-yl)acetohydrazide” is a chemical compound with the CAS Number: 64019-58-5 . It has a molecular weight of 168.2 . The IUPAC name for this compound is 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide . It is stored at 4°C and protected from light .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, hydrazide A reacted with 3,4-dichlorophenyl isocyanate and 4-methylphenyl isothiocyanate in anhydrous benzene to form 2-{2-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-ylsulfanyl]acetyl}-N-(3,4-dichlorophenyl)hydrazine-1-carboxamide .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H12N4O/c1-5-3-6(2)11(10-5)4-7(12)9-8/h3H,4,8H2,1-2H3,(H,9,12) . This indicates the presence of a pyrazole ring in the structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 168.2 . It is stored at 4°C and protected from light . More specific physical and chemical properties are not available in the retrieved data.科学研究应用
药物设计与药理学
2-(3,5-二甲基-1H-吡唑-1-基)乙酰肼: 及其衍生物因其药理特性而被广泛研究。 这些化合物以其抗菌、抗真菌、抗炎和抗肿瘤活性而闻名 。将不同的杂环体系整合到一个分子中形成融合杂化物,可以获得与单独的母体环相比具有增强活性的新化学实体。
抗利什曼病和抗疟疾活性
最近的研究表明,肼偶联吡唑衍生物在治疗热带病方面具有潜力。 特别是,某些衍生物对利什曼原虫埃塞俄比亚临床分离株表现出优异的抗前鞭毛体活性,以及对感染伯氏疟原虫的小鼠的体内抗疟疾活性 。这表明这些化合物可以被开发成安全有效的抗利什曼病和抗疟疾药物。
分子对接研究
分子对接研究对于理解药物与其靶标之间的相互作用至关重要。2-(3,5-二甲基-1H-吡唑-1-基)乙酰肼的衍生物已进行分子对接以证明其抗利什曼病活性。 这些研究提供了对结合亲和力和作用方式的见解,这对药物开发至关重要 。
杂环化合物的合成
该化合物是合成各种杂环化合物的先驱。 例如,它已被用于合成噻唑并[4,5-b]吡啶衍生物,这些衍生物因其多种生物活性而受到关注 。合成过程通常涉及亲核加成和脱水过程,导致吡唑环的形成。
细胞毒性研究
该化合物的衍生物已对其细胞毒性作用进行了评估。 体外研究表明,这些衍生物表现出细胞毒性效率,其IC50值表明它们作为癌症治疗剂的潜力 。这些活性的范围表明它们可以进一步优化以提高功效。
结构表征和分析
X射线晶体学: 和核磁共振波谱学用于表征合成化合物的结构。 详细的结构分析有助于确认分子构型,并有助于理解构效关系,这对药物的合理设计至关重要 。
作用机制
Target of Action
It’s known that the compound is a derivative of pyrazolylpyridazine, which has a wide spectrum of biological activity . Pyrazolylpyridazine derivatives have been found to have anti-inflammatory, antibacterial, antioxidant, and hypotensive activity .
Mode of Action
It’s known that the compound has a pronounced stimulating effect on plant growth . This suggests that it may interact with its targets to promote certain biochemical processes that enhance plant growth.
Result of Action
The compound has been found to have a pronounced stimulating effect on plant growth , suggesting that it may promote certain molecular and cellular processes that enhance plant growth.
属性
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-5-3-6(2)11(10-5)4-7(12)9-8/h3H,4,8H2,1-2H3,(H,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUXPFMOQYTDKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80356299 | |
| Record name | 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80356299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24836483 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
64019-58-5 | |
| Record name | 3,5-Dimethyl-1H-pyrazole-1-acetic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64019-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80356299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are some of the key biological activities demonstrated by derivatives of 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide?
A1: Research indicates that derivatives of this compound exhibit promising biological activities, including:
- Antimicrobial Activity: A study [] showcased the synthesis of pyrazolylthiazoloisoxazoles and pyrazolylthiadiazoles derived from 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide. These compounds were then evaluated for their antimicrobial properties.
- Analgesic Activity: Researchers [] synthesized various pyrazole derivatives, including some utilizing 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide as a starting material. These derivatives demonstrated significant analgesic effects in animal models, suggesting potential for pain management.
- Antioxidant Activity: Derivatives of 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide, specifically those incorporating hydrazone, 1,3,4-oxadiazole, and 1,2,4-triazole moieties, have displayed promising antioxidant properties in vitro []. This suggests potential applications in combating oxidative stress-related diseases.
- Fungicidal Activity: Certain hydrazone derivatives containing pyrazole rings, synthesized using 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide, exhibited moderate fungicidal activity []. This finding suggests potential for development into novel antifungal agents.
Q2: How is 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide typically used in the synthesis of novel compounds?
A2: 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide possesses a reactive hydrazide (-CO-NH-NH2) group, which makes it a valuable building block in organic synthesis. Researchers often utilize this reactive group to create various heterocyclic ring systems by reacting it with different reagents.
- Aldehydes and Ketones: To form hydrazones, as seen in the synthesis of compounds with antifungal activity [].
- Carboxylic Acids and their Derivatives: To yield N-acylhydrazides, which can be further cyclized to form heterocycles like oxadiazoles and triazoles, as seen in the development of antioxidant compounds [].
Q3: Can you elaborate on the Structure-Activity Relationship (SAR) studies conducted on derivatives of 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide?
A3: While the provided abstracts don't delve into specific SAR details, they offer insights into general trends:
- Influence of Substituents: The presence of different substituents on the aromatic rings attached to the pyrazole core, or on the newly formed heterocyclic systems, significantly impacts the biological activity of the final compounds. For example, the analgesic activity varied depending on the substituents on the benzylidene group in the synthesized pyrazole derivatives [].
- Role of Heterocyclic Moieties: The type of heterocycle formed using the 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide plays a crucial role in determining the final compound's activity. The synthesis of pyrazolylthiazoloisoxazoles and pyrazolylthiadiazoles [] highlights how incorporating different heterocycles can lead to compounds with varying antimicrobial profiles.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



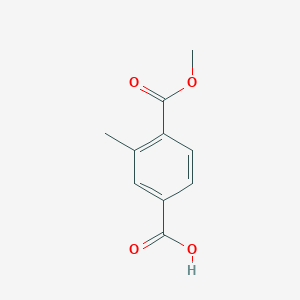
![1H,3H-Naphtho[1,8-cd]pyran-1,3-dione, 6-bromo-](/img/structure/B184087.png)
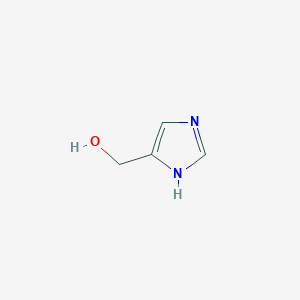
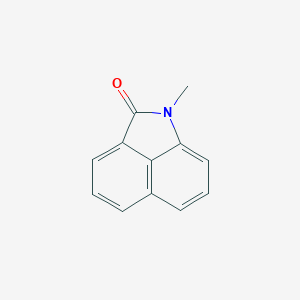
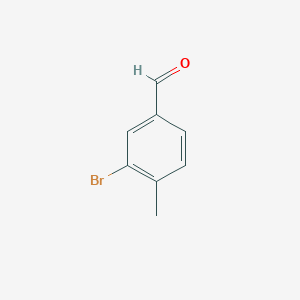
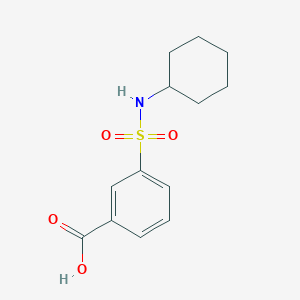
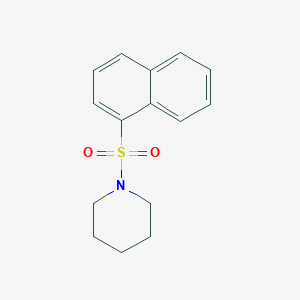
![1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole](/img/structure/B184097.png)


![4',4'''-Bi[benzenesulfonanilide]](/img/structure/B184103.png)
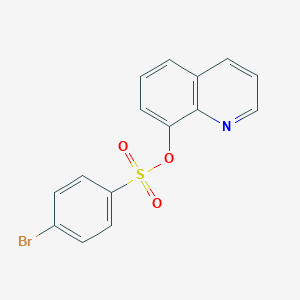
![1-[[(2S)-2-(2,4-difluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole](/img/structure/B184106.png)
